molecular formula C9H14O2 B6203089 5-oxaspiro[3.5]nonane-6-carbaldehyde CAS No. 1874345-90-0

5-oxaspiro[3.5]nonane-6-carbaldehyde

Cat. No. B6203089
CAS RN: 1874345-90-0
M. Wt: 154.2
InChI Key:
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Description

“5-oxaspiro[3.5]nonane-6-carbaldehyde” is a spiro compound, which means it has two rings sharing a single atom. The “5-oxa” indicates the presence of an oxygen atom in the five-membered ring, and the “6-carbaldehyde” suggests the presence of a formyl group (CHO) on the six-membered ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic structure through a suitable cyclization reaction, followed by the introduction of the formyl group via oxidation or formylation reactions .


Molecular Structure Analysis

The molecule contains a spirocyclic structure, which could impart interesting stereochemical properties. The presence of the oxygen atom in one of the rings could make that ring more reactive. The formyl group is polar and could participate in various reactions .


Chemical Reactions Analysis

The formyl group is susceptible to nucleophilic attack, so the compound could undergo reactions like nucleophilic addition or reduction. The oxygen atom in the ring could potentially participate in reactions involving ring-opening .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound is likely to be a solid or liquid at room temperature. The presence of the formyl group suggests that it might be somewhat polar, which could affect its solubility properties .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it were a drug, its mechanism would depend on its interactions with biological targets. If it were a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The study and application of spiro compounds is a vibrant field in organic chemistry, with potential applications in pharmaceuticals and materials science. Future research could explore the synthesis, reactivity, and potential applications of this and similar compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxaspiro[3.5]nonane-6-carbaldehyde involves the conversion of a cyclic ketone to a spirocyclic aldehyde through a series of reactions.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Chloroform", "Sodium carbonate", "Sodium sulfate", "Methanesulfonic acid", "Sodium nitrite", "Sodium bisulfite" ], "Reaction": [ "Cyclohexanone is first converted to its enol form using methanol and hydrogen chloride.", "The resulting enol is then reacted with sodium borohydride to form the corresponding alcohol.", "The alcohol is then oxidized to the corresponding ketone using acetic acid and sodium acetate.", "The ketone is then reacted with methanesulfonic acid and sodium nitrite to form the corresponding nitroso compound.", "The nitroso compound is then reduced using sodium borohydride to form the corresponding amine.", "The amine is then reacted with chloroform and sodium carbonate to form the corresponding isocyanate.", "The isocyanate is then reacted with methanesulfonic acid to form the corresponding carbamate.", "The carbamate is then reacted with sodium bisulfite to form the corresponding sulfonamide.", "The sulfonamide is then oxidized using sodium periodate to form the corresponding aldehyde.", "The aldehyde is then cyclized to form the spirocyclic aldehyde 5-oxaspiro[3.5]nonane-6-carbaldehyde." ] }

CAS RN

1874345-90-0

Product Name

5-oxaspiro[3.5]nonane-6-carbaldehyde

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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